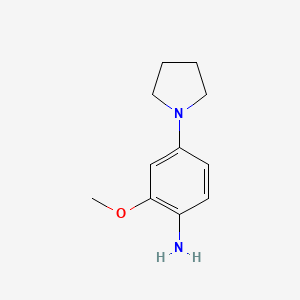
2-Methoxy-4-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Kinase Inhibitor Studies : 2-Methoxy-4-(pyrrolidin-1-yl)aniline derivatives have been studied for their roles as kinase inhibitors, particularly in the context of c-Met kinase. Docking and quantitative structure-activity relationship studies have been conducted to understand their biological activities and molecular features contributing to inhibitory activity (Caballero et al., 2011).
Green Chemistry Synthesis : This compound has been utilized in environmentally sustainable processes. For instance, ultrasound-promoted synthesis in aqueous medium has been explored, demonstrating its potential in green chemistry applications (Franco et al., 2012).
Antibacterial Activity : Novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against various bacterial strains (Bogdanowicz et al., 2013).
Fluorescence Studies : The synthesis and fluorescence properties of methoxy-phenyl substituted C60-pyrrolidine derivatives, including 4-methoxyphenyl substituted C60-pyrrolidine derivative, have been investigated, revealing enhanced fluorescence intensity and potential applications in fluorescence-based fields (Zhou et al., 2010).
Coordination Chemistry : The compound has been used in the synthesis and study of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands, highlighting its utility in coordination chemistry and materials science (Basu Baul et al., 2014).
Antimicrobial and Fluorescence Probes : Anilines derived from this compound have shown significant antibacterial and antifungal activity. Additionally, they have potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Antiarrhythmic and Antihypertensive Effects : Derivatives of pyrrolidin-2-one and pyrrolidine with this compound have exhibited strong antiarrhythmic and antihypertensive activities, highlighting their potential in pharmaceutical applications (Malawska et al., 2002).
Safety and Hazards
“2-Methoxy-4-(pyrrolidin-1-yl)aniline” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Direcciones Futuras
Pyrrolidine derivatives, including “2-Methoxy-4-(pyrrolidin-1-yl)aniline”, are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological profiles .
Action Environment
The stereochemistry of the pyrrolidine ring, a common feature in this compound, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZXNWXHHFVQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718526 |
Source


|
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-62-6 |
Source


|
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
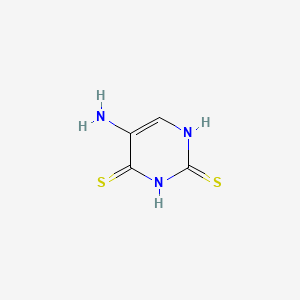
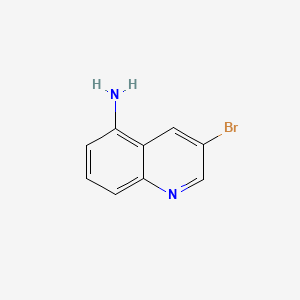
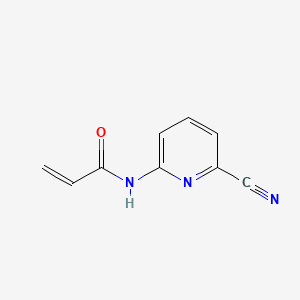
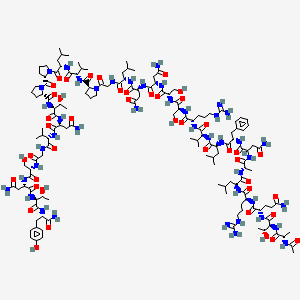
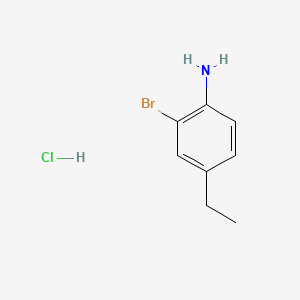
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
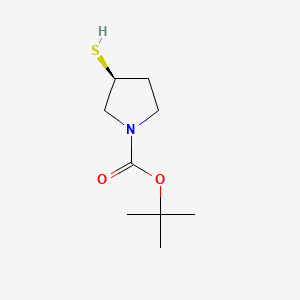
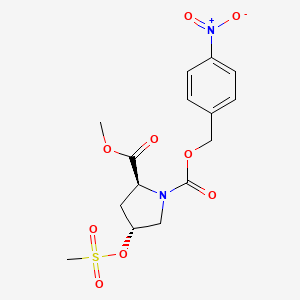
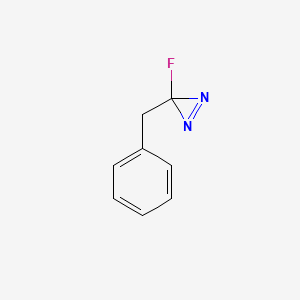
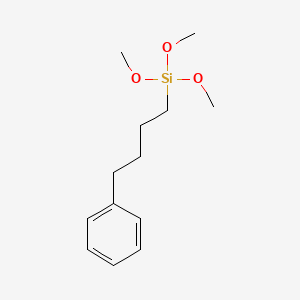
![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)
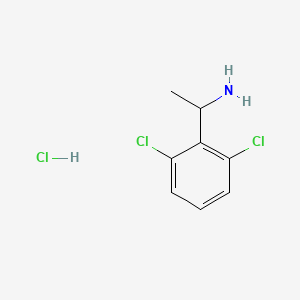
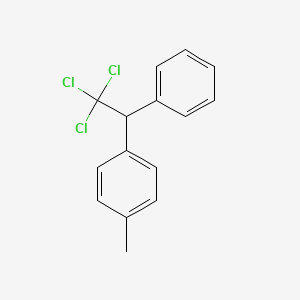
![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)
